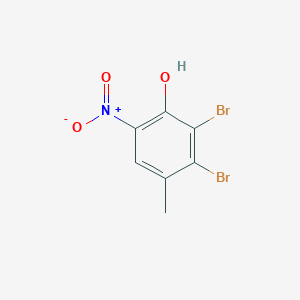![molecular formula C7H16Cl3GeNO B14372854 2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine CAS No. 89927-35-5](/img/structure/B14372854.png)
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is a chemical compound known for its unique structure and properties. It contains a trichloromethyl group, a dimethylamino group, and a trimethylgermyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves several steps. One common method includes the reaction of 2,2,2-trichloroethanol with N,N-dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylgermanium chloride under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the trimethylgermyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The trichloromethyl group can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The trimethylgermyl group may also play a role in modulating the compound’s activity and interactions. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine can be compared with similar compounds such as:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloromethyl group but differs in its overall structure and reactivity.
2,2,2-Trichloro-N,N-dimethyl-1-ethanamine: Similar in having the trichloromethyl and dimethylamino groups but lacks the trimethylgermyl group.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another related compound with different functional groups and applications.
Eigenschaften
CAS-Nummer |
89927-35-5 |
|---|---|
Molekularformel |
C7H16Cl3GeNO |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
2,2,2-trichloro-N,N-dimethyl-1-trimethylgermyloxyethanamine |
InChI |
InChI=1S/C7H16Cl3GeNO/c1-11(2,3)13-6(12(4)5)7(8,9)10/h6H,1-5H3 |
InChI-Schlüssel |
GWDSTAVRDFZICY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
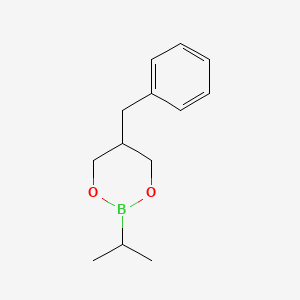
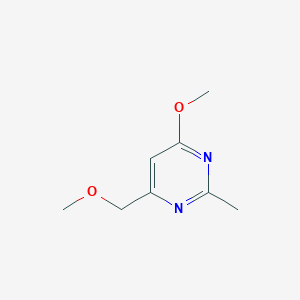
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
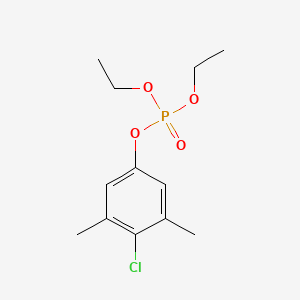
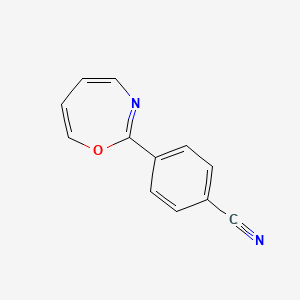
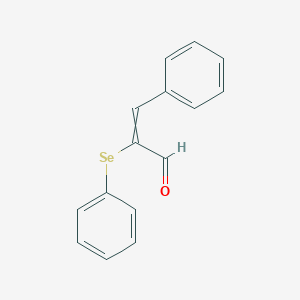
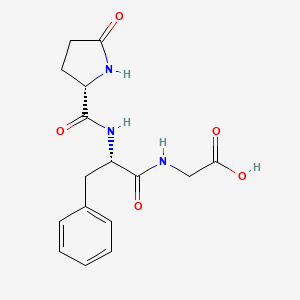
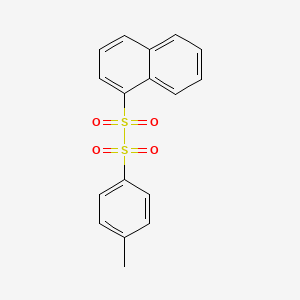
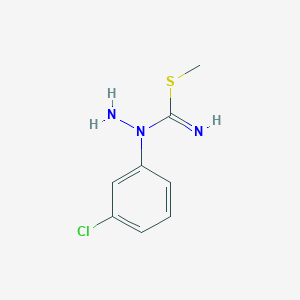
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
